![molecular formula C10H8N2O2S B581997 3-(2-Amino-4-thiazolyl)benzoic acid CAS No. 862254-43-1](/img/structure/B581997.png)
3-(2-Amino-4-thiazolyl)benzoic acid
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Overview
Description
“3-(2-Amino-4-thiazolyl)benzoic Acid” is a chemical compound with the molecular formula C10H8N2O2S . It has a molecular weight of 220.25 . The compound appears as a white to brown solid .
Molecular Structure Analysis
The InChI code for “3-(2-Amino-4-thiazolyl)benzoic Acid” is 1S/C10H8N2O2S/c11-10-12-8(5-15-10)6-2-1-3-7(4-6)9(13)14/h1-5H, (H2,11,12)(H,13,14) .
Chemical Reactions Analysis
While specific chemical reactions involving “3-(2-Amino-4-thiazolyl)benzoic acid” are not available, similar compounds have been studied. For example, coumarin linked to thiazoles, pyridines, and pyrazoles have been developed and evaluated for their antimicrobial properties .
Physical And Chemical Properties Analysis
“3-(2-Amino-4-thiazolyl)benzoic Acid” is a white to brown solid . It has a molecular weight of 220.25 . The compound should be stored at a temperature of +4C .
Scientific Research Applications
- Cholinesterase Inhibition : Some derivatives of p- and m-aminobenzoic acid, including 3-(2-Amino-4-thiazolyl)benzoic acid, have been investigated as inhibitors of cholinesterase enzymes . These enzymes play a crucial role in neurotransmission and are targeted in the treatment of neurodegenerative diseases like Alzheimer’s.
Medicinal Chemistry and Drug Development
Mechanism of Action
- The thiazole ring in this compound contains three carbon atoms, one sulfur atom, and one nitrogen atom. Thiazoles are part of the azole heterocycles, which also include imidazoles and oxazoles .
- The aromaticity of the thiazole ring arises from the delocalization of a lone pair of π-electrons on the sulfur atom. This aromaticity allows for electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .
- Thiazoles are found in various biologically active molecules, including antimicrobial drugs (e.g., sulfathiazole), antiretroviral drugs (e.g., Ritonavir), and antifungal drugs (e.g., Abafungin)^ .
Target of Action
Biochemical Pathways
Pharmacokinetics (ADME)
properties
IUPAC Name |
3-(2-amino-1,3-thiazol-4-yl)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2S/c11-10-12-8(5-15-10)6-2-1-3-7(4-6)9(13)14/h1-5H,(H2,11,12)(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUVRHVASGCIPSM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=CSC(=N2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80693934 |
Source
|
Record name | 3-(2-Amino-1,3-thiazol-4-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80693934 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Amino-4-thiazolyl)benzoic acid | |
CAS RN |
862254-43-1 |
Source
|
Record name | 3-(2-Amino-4-thiazolyl)benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=862254-43-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(2-Amino-1,3-thiazol-4-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80693934 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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